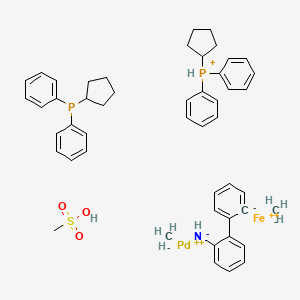

DPPF Palladacycle Gen. 3

Description

Evolution of Palladacycle Precatalysts in Cross-Coupling Chemistry

The journey to highly efficient precatalysts like DPPF Palladacycle Gen. 3 is marked by key historical discoveries and systematic improvements in catalyst design.

Historical Milestones and Key Contributions to Palladium Catalysis

The utility of palladium in organic synthesis has a rich history, beginning with its discovery by William Hyde Wollaston in 1802. providentmetals.com However, its widespread application in catalysis began to be realized much later. A pivotal moment was the discovery of the Wacker process in 1959, which demonstrated palladium's ability to catalyze the oxidation of ethylene (B1197577) to acetaldehyde (B116499) and established its industrial importance. diva-portal.orgicmpp.ro

In the 1960s, the concept of cyclopalladation was introduced with the reaction of azobenzene (B91143) and palladium(II) dichloride. wikipedia.org The subsequent decades saw an explosion in the development of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, Negishi, and Stille reactions. diva-portal.orgwikipedia.org These reactions, which form carbon-carbon and carbon-heteroatom bonds with high selectivity, have become indispensable tools for synthetic chemists. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of this field. diva-portal.orgwikipedia.org

A significant challenge in early palladium catalysis was the generation and stability of the active Pd(0) species. nih.govresearchgate.net Traditional palladium sources often required harsh conditions or had limitations that could interfere with the reaction. nih.gov This led to the development of well-defined precatalysts, which are stable Pd(II) complexes that can be easily activated in situ to generate the catalytically active Pd(0) species under mild conditions. researchgate.netmdpi.com

Development of Buchwald Palladacycle Generations (G1, G2, G3)

The Buchwald group has been at the forefront of developing highly active and versatile palladium precatalysts based on biarylphosphine ligands. sigmaaldrich.comsigmaaldrich.com This systematic development has led to several generations of palladacycles, each with improved properties.

First Generation (G1): The G1 precatalysts featured a phenethylamine-based backbone. sigmaaldrich.comsigmaaldrich-jp.com They allowed for the easy generation of the active LPd(0) species through deprotonation with a base. sigmaaldrich.comsigmaaldrich-jp.com While highly active, even at low temperatures, G1 precatalysts had a limited lifetime in solution and their preparation could be cumbersome. mdpi.comsigmaaldrich-jp.comacs.org

Second Generation (G2): The G2 precatalysts replaced the phenethylamine (B48288) scaffold with an aminobiphenyl backbone. sigmaaldrich.comsigmaaldrich-jp.com This modification enabled the use of weaker bases like phosphates or carbonates to generate the active catalyst at room temperature. sigmaaldrich.comsigmaaldrich-jp.com However, G2 precatalysts exhibited poor solubility in many organic solvents and were not stable in solution for extended periods. mdpi.com A significant limitation was the inability to incorporate bulkier phosphine (B1218219) ligands, which are crucial for certain challenging cross-coupling reactions. mdpi.com

Third Generation (G3): To address the shortcomings of the earlier generations, the G3 precatalysts were developed. A key innovation was replacing the chloride anion of the G2 precatalysts with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate) anion. nih.govsigmaaldrich-jp.com This change resulted in several key advantages:

Broader Ligand Scope: G3 precatalysts can accommodate a wider range of phosphine ligands, including very bulky ones. sigmaaldrich.comsigmaaldrich-jp.com

Enhanced Stability: They exhibit significantly longer lifetimes in solution compared to their predecessors. sigmaaldrich-jp.com

Improved Solubility: G3 precatalysts are highly soluble in a variety of common organic solvents, enhancing their versatility. sigmaaldrich-jp.com

This compound belongs to this third generation of Buchwald precatalysts, incorporating the highly effective DPPF ligand.

Significance of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) as a Ligand Motif

1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a prominent organophosphorus compound widely used as a ligand in homogeneous catalysis. commonorganicchemistry.comwikipedia.org Its popularity stems from several key features:

Unique Geometry: The ferrocene (B1249389) backbone imparts a specific bite angle and conformational flexibility, often described as a "ball and socket" joint. guidechem.com This unique geometry is effective at stabilizing various transition metal complexes and intermediates involved in catalytic cycles. guidechem.com

Electronic Properties: The phosphine groups are effective electron donors, which can influence the reactivity of the metal center. The ferrocene unit itself is redox-active, which can play a role in certain catalytic processes. guidechem.com

Stability and Handling: Dppf is an air- and moisture-stable solid that is easy to handle and soluble in common organic solvents, making it a practical choice for laboratory use. guidechem.com Its synthesis from inexpensive ferrocene also contributes to its widespread adoption. guidechem.com

In the context of palladium catalysis, dppf has proven to be a remarkably effective ligand for a broad spectrum of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and carbonylation reactions. guidechem.comnih.govresearchgate.net The formation of stable and well-defined palladium complexes, such as (dppf)PdCl₂, is a key aspect of its utility. wikipedia.org

Academic and Industrial Relevance of this compound

The combination of the advanced G3 palladacycle framework with the robust DPPF ligand makes this compound a highly relevant precatalyst in both academic research and industrial applications. Its key attributes include:

High Activity and Efficiency: The precatalyst allows for the efficient generation of the active monoligated Pd(0) species under mild conditions, often with low catalyst loadings and short reaction times. sigmaaldrich.comsigmaaldrich.com

Broad Applicability: It is effective for a wide range of C-C and C-N bond-forming reactions, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

User-Friendliness: As an air- and moisture-stable solid, it simplifies reaction setup and improves reproducibility compared to generating catalysts in situ from less stable precursors. sigmaaldrich.comsigmaaldrich-jp.com

The development of such well-defined precatalysts has made previously challenging cross-coupling reactions more accessible and reliable, accelerating discovery and process development in numerous chemical industries.

Properties

Molecular Formula |

C49H58FeNO3P2PdS+ |

|---|---|

Molecular Weight |

965.3 g/mol |

IUPAC Name |

carbanide;cyclopentyl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphanium;iron(2+);methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1 |

InChI Key |

RUYOWFBBOFRQIO-UHFFFAOYSA-O |

Canonical SMILES |

[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2] |

Origin of Product |

United States |

Synthetic Strategies and Structural Characterization of Dppf Palladacycle Gen. 3 Complexes

Synthetic Methodologies for DPPF Palladacycle Gen. 3 Derivatives

The synthesis of this compound is a well-defined process that builds upon the development of the 2-aminobiphenyl (B1664054) palladacycle scaffold. nih.gov The strategic selection of precursors and reaction conditions is paramount to achieving high yields and purity.

The formation of the this compound complex is achieved through a multi-step process that begins with readily available starting materials. The key to the third-generation precatalysts is the creation of a dimeric palladium methanesulfonate (B1217627) intermediate, which then readily reacts with the desired phosphine (B1218219) ligand. nih.govmit.edu

The synthesis pathway can be summarized as follows:

Mesylate Salt Formation : The process starts with commercially available 2-aminobiphenyl, which is treated with methanesulfonic acid to form the corresponding mesylate salt. nih.gov

Cyclopalladation : The 2-aminobiphenyl mesylate salt undergoes cyclopalladation to yield a key intermediate, the dimeric µ-methanesulfonate (μ-OMs) palladacycle. This dimer is a stable, easily handled solid that serves as the direct precursor to a wide range of G3 precatalysts. nih.gov

Ligand Incorporation : The final step involves the reaction of the μ-OMs dimer with the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand. This reaction proceeds smoothly in solvents like tetrahydrofuran (THF) or dichloromethane, typically within 15 to 45 minutes, to afford the target this compound complex in high yield. nih.gov

This methodology allows for the direct and efficient incorporation of the DPPF ligand from a single, stable intermediate. mit.edu

Table 1: Key Precursors and Reaction Steps for this compound Synthesis

| Step | Starting Material(s) | Reagent(s) | Key Intermediate/Product |

|---|---|---|---|

| 1 | 2-Aminobiphenyl | Methanesulfonic Acid | 2-Aminobiphenyl Mesylate Salt |

| 2 | 2-Aminobiphenyl Mesylate Salt | Palladium Source | μ-OMs Dimer Palladacycle |

The evolution from second-generation (G2) to third-generation (G3) palladacycle precatalysts is defined by the strategic change of the counterion. sigmaaldrich.comrsc.org This modification has a profound impact on the synthesis, stability, and versatility of the resulting complexes.

The Role of the Methanesulfonate Counterion : In earlier generations of these precatalysts, a chloride ion served as the counterion. Replacing the chloride with the more electron-withdrawing and non-coordinating methanesulfonate (mesylate) anion led to the development of the G3 precatalysts. sigmaaldrich.com This substitution results in a new class of precatalysts with significantly improved solution stability. nih.govrsc.org The enhanced stability simplifies handling and storage and contributes to the longevity of the catalyst in solution. sigmaaldrich.com

Influence on Ancillary Ligand Incorporation : The use of the methanesulfonate-bridged dimeric precursor allows for the facile synthesis of palladacycles with a much broader array of phosphine ligands, including sterically demanding and electron-rich ligands that were difficult to incorporate using previous methods. sigmaaldrich.comnih.gov The DPPF ligand, with its specific steric and electronic properties conferred by the ferrocene (B1249389) backbone, is readily accommodated in this system. mdpi.com The ancillary ligand plays a direct role in the subsequent catalytic transformations by influencing factors such as oxidative addition and reductive elimination. rsc.org The ability to easily generate the desired monoligated Pd(0) species from these G3 precatalysts under mild conditions is a key advantage. nih.gov

Spectroscopic and Diffractometric Characterization

Comprehensive characterization using advanced analytical techniques is essential to confirm the identity and structure of the this compound complex. NMR spectroscopy and X-ray crystallography are the primary methods employed for this purpose.

NMR spectroscopy is a powerful, non-destructive tool for verifying the structure of the complex in solution. Both ¹H and ³¹P NMR provide critical information.

³¹P NMR Spectroscopy : This is arguably the most informative NMR technique for characterizing phosphine-ligated palladium complexes. The exchange between free and complexed DPPF is slow on the NMR timescale, allowing for distinct signals to be observed. nih.gov Upon coordination to the palladium center, the phosphorus atoms of the DPPF ligand become de-shielded, resulting in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. mdpi.com The appearance of a singlet in the ³¹P{¹H} NMR spectrum is indicative of the formation of a single, symmetrical palladium-DPPF species where both phosphorus atoms are chemically equivalent. nih.gov

¹H NMR Spectroscopy : The ¹H NMR spectrum provides detailed information about the organic moieties of the complex. Characteristic signals for the protons on the 2-aminobiphenyl scaffold and the cyclopentadienyl rings and phenyl groups of the DPPF ligand can be assigned. nih.govnsf.gov The integration of these signals helps to confirm the stoichiometry of the ligands relative to each other.

Table 2: Representative NMR Data for Palladium-DPPF Complexes

| Nucleus | Feature | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ³¹P | Free DPPF Ligand | ~ -17 |

| ³¹P | DPPF Coordinated to Pd(II) | ~ 28 - 35 |

| ¹H | Aromatic Protons (Biphenyl, Phenyl) | ~ 6.5 - 8.0 |

| ¹H | Ferrocenyl Protons (Cp rings) | ~ 4.0 - 5.0 |

Note: The exact chemical shifts can vary depending on the solvent and specific structure of the complex.

For this compound, a crystal structure would definitively confirm:

The coordination of the palladium atom to the biphenyl (B1667301) ring (cyclometalation) and the nitrogen atom of the amino group.

The bidentate, chelating coordination of the DPPF ligand to the palladium center through its two phosphorus atoms. researchgate.net

The coordination of the methanesulfonate anion.

Although a specific public crystal structure for this compound was not detailed in the provided search results, analysis of similar palladacycles and DPPF-palladium complexes allows for an accurate prediction of its structural features. researchgate.netresearchgate.net

Table 3: Illustrative X-ray Crystallographic Parameters for a Palladacycle Complex

| Parameter | Description | Typical Value |

|---|---|---|

| Coordination Geometry | Geometry around the Palladium(II) center | Distorted Square Planar |

| Pd-P Bond Length | Distance between Palladium and Phosphorus | 2.2 - 2.4 Å |

| Pd-C Bond Length | Distance between Palladium and cyclometalated Carbon | 1.9 - 2.1 Å |

| Pd-N Bond Length | Distance between Palladium and Amino Nitrogen | 2.0 - 2.2 Å |

Mechanistic Elucidation of Catalytic Processes Mediated by Dppf Palladacycle Gen. 3

Fundamental Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, pivotal in modern organic synthesis, generally proceed through a catalytic cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orglibretexts.org This sequence facilitates the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudo-halide) to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) complex. The oxidation state of palladium changes from 0 to +2 in this process. libretexts.orgcsbsju.edu

The mechanism of oxidative addition can be influenced by the nature of the ligands and the substrate. For instance, 12- and 14-electron Pd(0) complexes can favor different oxidative addition mechanisms due to variations in their Highest Occupied Molecular Orbital (HOMO) symmetries. acs.org The HOMO σ-symmetry of a 12-electron PdL species makes the LUMO coefficients at individual sites of the substrate particularly important for determining selectivity. Conversely, the HOMO π-symmetry of a 14-electron PdL₂ species allows for backbonding into two atoms of the substrate, making selectivity more dependent on factors like C-X bond strengths. acs.org

The reactivity of the organic halide also plays a significant role, with the rate of oxidative addition generally following the trend: I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

Following oxidative addition, the transmetalation step occurs, wherein an organic group from an organometallic reagent is transferred to the Pd(II) center, displacing the halide. This step is crucial as it brings both coupling partners onto the palladium. The mechanism of transmetalation is highly dependent on the nature of the organometallic reagent used. nih.govnih.gov

For instance, in Suzuki-Miyaura coupling, which utilizes organoboron reagents, the transmetalation is often base-dependent. nih.gov In Stille coupling, involving organostannanes, an intermolecular SE2 mechanism has been proposed. nih.gov For organosilicon reagents, transmetalation can proceed through various transition states, including four-centered closed, acyclic open, or six-centered closed structures. nih.gov

Studies have shown that the rate of transmetalation is influenced by electronic factors. Generally, electron-donating groups on the nucleophilic organometallic partner and electron-withdrawing groups on the electrophilic partner accelerate the transmetalation process. nih.gov In the context of Suzuki coupling, the transmetalation of primary alkylboranes to palladium has been shown to proceed with retention of configuration at the carbon atom, suggesting a frontside SE2 (cyclic) mechanism. acs.org

| Cross-Coupling Reaction | Organometallic Reagent | Proposed Transmetalation Mechanism | Key Factors Influencing Rate |

| Suzuki-Miyaura | Organoboron | Base-dependent, pre-coordination | Base, electronic effects |

| Stille | Organostannane | Intermolecular SE2 | Electronic effects |

| Hiyama | Organosilicon | Four-centered, acyclic, or six-centered | Activator (e.g., fluoride) |

| Negishi | Organozinc | SE2-like | Electronic effects |

| Kumada | Organomagnesium (Grignard) | SE2-like | Solvent, electronic effects |

This table provides a general overview of transmetalation in common palladium-catalyzed cross-coupling reactions.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst. wikipedia.org This step is irreversible and drives the catalytic cycle forward. acs.org

For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the square planar Pd(II) complex. wikipedia.org If they are in a trans arrangement, a trans-to-cis isomerization must precede the elimination. The rate of reductive elimination is influenced by several factors, including the steric and electronic properties of the ancillary ligands and the nature of the coupling partners. berkeley.eduacs.org

The mechanism can be either direct from a four-coordinate complex or proceed through a dissociative pathway involving a three-coordinate intermediate. acs.org Bulky ancillary ligands can favor the dissociative pathway by destabilizing the initial square planar complex. acs.org Electron-donating ligands on the palladium center generally accelerate C-C bond-forming reductive elimination.

| Factor | Effect on Reductive Elimination Rate | Rationale |

| Ligand Steric Bulk | Can increase rate | Promotes dissociation to a more reactive three-coordinate intermediate acs.org |

| Electron-donating Ligands | Generally increases rate | Increases electron density on the metal, facilitating the breaking of metal-carbon bonds berkeley.edu |

| Nature of Coupling Groups | Varies | C-H reductive elimination is often faster than C-C or C-X elimination umb.edu |

| Coordination Number | Faster from 3- or 5-coordinate complexes | Leads to a more stable product with a nonbonding molecular orbital wikipedia.org |

This table summarizes key factors influencing the rate of reductive elimination.

Precatalyst Activation and In Situ Generation of Active Species

DPPF Palladacycle Gen. 3 is a Pd(II) precatalyst, meaning it must be reduced to the active Pd(0) species in situ for the catalytic cycle to commence. nih.gov The design of modern precatalysts focuses on the efficient and controlled generation of the active LPd(0) species. researchgate.net

The reduction of Pd(II) to Pd(0) can occur through several pathways, often facilitated by components of the reaction mixture. Common reducing agents include phosphines, amines, solvents, or even the organometallic reagent itself. In the case of palladacycle precatalysts, the activation often involves the reductive elimination of the two organic fragments that form the palladacycle.

For some precatalysts, activation can be solvent-assisted, involve nucleophilic attack, or occur via transmetalation. researchgate.net The specific pathway for this compound activation will depend on the reaction conditions.

Bases: In many cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a base is essential. It can facilitate the formation of the active catalyst and is crucial for the transmetalation step by activating the organoboron species.

Solvents: The choice of solvent can impact the solubility of reagents, the stability of intermediates, and the rate of individual steps in the catalytic cycle. Polar aprotic solvents are commonly employed in palladium-catalyzed reactions.

Additives: Additives can have a profound effect on the reaction outcome. For instance, silver(I) salts are sometimes used to abstract halide ligands, which can be inhibitory. ccspublishing.org.cn Other additives may act as coupling promoters or help to stabilize the active catalytic species. acs.org In some cases, additives can even open up new reaction pathways. nih.gov

Understanding Phosphine (B1218219) Oxidation in Catalytic Cycles

The oxidation of phosphine ligands is a critical mechanistic aspect in catalytic cycles involving palladium. While often viewed as a pathway for catalyst deactivation, the oxidation of a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), can be an integral step in the formation of the active catalytic species. When utilizing Pd(II) precursors, such as Pd(OAc)₂ or PdCl₂, the generation of the active Pd(0) catalyst is a prerequisite for the catalytic cycle to commence. One of the primary mechanisms for this in situ reduction is the oxidation of the phosphine ligand itself. rsc.orgchemrxiv.org

Ligand Electronic and Steric Effects on Reaction Mechanism

The catalytic efficacy of the DPPF palladacycle is profoundly influenced by the distinct steric and electronic properties of the DPPF ligand. These parameters dictate the geometry, stability, and reactivity of intermediate species throughout the catalytic cycle, thereby controlling reaction rates and selectivity.

The steric profile of a phosphine ligand is crucial for its performance in catalysis. Key parameters used to quantify this profile include the natural bite angle, the Tolman cone angle, and the percent buried volume (%Vbur).

Natural Bite Angle (βn): The natural bite angle is a geometrically derived parameter that represents the preferred P-M-P angle for a diphosphine ligand, determined primarily by the ligand's backbone flexibility. For DPPF, the relatively rigid ferrocene (B1249389) backbone imposes a specific geometry upon coordination. The natural bite angle of DPPF is approximately 99°. This value places DPPF in the category of wide bite angle ligands compared to diphosphines with shorter backbones like 1,2-bis(diphenylphosphino)ethane (dppe) (βn ≈ 85°). This wider angle significantly influences the geometry of catalytic intermediates, favoring certain reaction pathways, such as reductive elimination, over others.

Tolman Cone Angle (θ): The Tolman cone angle was originally conceived to quantify the steric bulk of monodentate phosphines. wikipedia.org It measures the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered on the metal. Applying this concept directly to bidentate ligands like DPPF is complex. However, computational methods have been developed to estimate this parameter. The steric hindrance imparted by the phenyl groups on the phosphorus atoms is a dominant feature, influencing the accessibility of the metal center to incoming substrates.

Percent Buried Volume (%Vbur): A more modern and often more accurate descriptor of steric bulk is the percent buried volume. This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This metric provides a more nuanced view of the steric environment than the cone angle. For the DPPF ligand, the %Vbur has been calculated from X-ray crystal structures of various complexes, yielding values that are typically in the range of 55% to 56%. nih.gov This substantial steric shielding protects the metal center and influences the coordination number and geometry of catalytic intermediates.

These steric parameters are not independent and collectively define the coordination pocket around the palladium center. The wide bite angle and significant buried volume of DPPF are critical for promoting key steps in many cross-coupling reactions.

Interactive Table: Steric Parameters of the DPPF Ligand

| Parameter | Value | Significance |

|---|---|---|

| Natural Bite Angle (βn) | ~99° | Influences geometry of intermediates; promotes reductive elimination. |

| Percent Buried Volume (%Vbur) | ~55-56% | Quantifies steric shielding of the metal center; affects substrate accessibility. |

| Tolman Cone Angle (θ) | (Complex) | A measure of steric bulk, though more accurately defined for monodentate ligands. |

The primary method for quantifying the electronic effect of a phosphine is the Tolman Electronic Parameter (TEP) . The TEP is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex, [LNi(CO)₃]. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating ligand, as increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.

While an experimental TEP value for the bidentate DPPF ligand is not available on the original Tolman scale, computational studies provide a reliable means of comparison. By calculating the ν(CO) in model palladium carbonyl complexes, the electronic properties of various diphosphines can be ranked. In a comparative density functional theory (DFT) study, the calculated ν(CO) for a model complex Pd(dppf)(CO) was found to be 2029.2 cm⁻¹. This can be compared to other diphosphines under the same computational conditions, such as dppe (2030.1 cm⁻¹) and 1,3-bis(diphenylphosphino)propane (dppp) (2028.1 cm⁻¹). These values indicate that DPPF is a strong electron-donating ligand, comparable in donating ability to other common diphosphines.

The mechanistic pathways of reactions catalyzed by DPPF-palladium complexes show significant differences when compared to those involving monodentate or other bidentate phosphines. These differences primarily arise from the chelating nature and specific bite angle of DPPF.

In contrast to systems with monodentate phosphines (e.g., PPh₃ or P(t-Bu)₃), where the number of coordinated ligands can vary and ligand dissociation is often a key step to generate a reactive, coordinatively unsaturated species, the DPPF ligand provides a more defined and stable coordination sphere. The chelate effect of DPPF disfavors complete dissociation, leading to more stable catalytic intermediates.

The wide bite angle of DPPF (~99°) plays a crucial role in the reductive elimination step. Compared to bidentate phosphines with smaller bite angles like dppe (~85°), the wider angle of DPPF distorts the square planar geometry of the Pd(II) intermediate towards a geometry that is closer to the transition state for reductive elimination. This lowers the activation barrier for this product-forming step, often leading to significantly faster reaction rates. This effect is a key reason for the widespread success of DPPF in cross-coupling reactions where reductive elimination can be rate-limiting.

Identification and Characterization of Catalytically Relevant Intermediates

A deep understanding of a catalytic cycle requires the direct observation and characterization of key intermediates. For palladacycle-mediated reactions, particularly the Suzuki-Miyaura coupling, the intermediates involved in the transmetalation step have historically been elusive.

The transmetalation step in the Suzuki-Miyaura reaction involves the transfer of an organic group from a boronic acid or boronate ester to the palladium center. This process is facilitated by a base and is proposed to proceed through an intermediate containing a direct linkage between palladium and the boron reagent via an oxygen bridge (Pd-O-B). For many years, such species were only postulated, but recent advances in low-temperature, rapid-injection NMR (RI-NMR) spectroscopy have enabled their direct observation and characterization.

In studies specifically investigating complexes with cis-chelating ligands, (DPPF)(Ar)Pd(OH) complexes were synthesized and reacted with arylboronic acids at low temperatures. rsc.orgsmu.edu This allowed for the spectroscopic characterization of the resulting pre-transmetalation intermediates. The use of DPPF, by enforcing a cis geometry of the aryl and hydroxyl/boronate groups, facilitates the formation and observation of these key species.

The characterized intermediates were confirmed to possess the critical Pd-O-B linkage. Depending on the conditions and the nature of the boronic acid, the boron atom in these adducts can be either tri-coordinate or tetra-coordinate. rsc.orgsmu.edunsf.gov

Tri-coordinate (6-B-3) Boronic Acid Complex: In this species, the palladium is bound to the oxygen of a neutral boronic acid molecule. The boron center remains trigonal planar.

Tetra-coordinate (8-B-4) Boronate Complex: Following activation by a base (or the hydroxo ligand on palladium), a tetracoordinate boronate is formed, which then coordinates to the palladium center. The boron in this intermediate is tetrahedral.

Low-Coordinate Palladium Species and Their Reactivity

This compound is a sophisticated precatalyst designed to efficiently generate highly reactive, low-coordinate palladium(0) species, which are the active catalysts in a variety of cross-coupling reactions. sigmaaldrich-jp.com The activation of this palladacycle typically involves a base-mediated reductive elimination of the biaryl-amine scaffold, leading to the formation of a monoligated palladium(0) complex, L-Pd(0), where L is the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand. nih.gov

The generation of a monoligated (DPPF)Pd(0) species is crucial for high catalytic activity. These 14-electron complexes are coordinatively unsaturated and thus highly reactive towards oxidative addition, the initial step in many catalytic cycles. researchgate.net The steric bulk and electron-donating properties of the DPPF ligand play a significant role in stabilizing this otherwise transient species, preventing the formation of inactive palladium clusters while promoting the desired catalytic turnover. researchgate.netacs.org

The reactivity of the (DPPF)Pd(0) species is characterized by its rapid oxidative addition to a wide range of substrates, including aryl halides and triflates. The large bite angle of the dppf ligand is known to facilitate reductive elimination, the product-forming step of the catalytic cycle. acs.org The balance between the steric and electronic properties of the DPPF ligand makes the resulting low-coordinate palladium species exceptionally versatile and efficient in catalysis. acs.org

The general activation of a third-generation Buchwald palladacycle precatalyst to the active monoligated Pd(0) species is depicted below: Precatalyst Activation: [Pd(II)(biaryl-amine)(DPPF)]-OMs + Base → [(DPPF)Pd(0)] + Protonated Base + Eliminated Scaffold + MsO-

This activation is often rapid and occurs under mild conditions, a key feature of the "Gen. 3" precatalysts. sigmaaldrich.com Once formed, the (DPPF)Pd(0) enters the catalytic cycle. For a typical Buchwald-Hartwig amination, the cycle proceeds as follows:

Oxidative Addition: The (DPPF)Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, (DPPF)Pd(Ar)(X).

Amine Coordination and Deprotonation: An amine (R2NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex, (DPPF)Pd(Ar)(NR2).

Reductive Elimination: This key step involves the formation of the C-N bond, yielding the arylamine product (Ar-NR2) and regenerating the active (DPPF)Pd(0) catalyst.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of palladium-catalyzed reactions. iciq.orgsemanticscholar.org While specific DFT studies on this compound are not extensively available in the public domain, the principles derived from related systems provide a robust framework for understanding its behavior.

DFT calculations allow for the mapping of the potential energy surface of a catalytic cycle, identifying the structures and relative energies of intermediates and transition states. researchgate.net For a cross-coupling reaction catalyzed by a (DPPF)Pd(0) species, DFT can provide critical insights into the key steps of the reaction.

A representative DFT study on a related Buchwald-Hartwig amination cycle would typically involve the following:

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: The electronic energies of the optimized structures are calculated to determine the thermodynamics and kinetics of the reaction.

Frequency Analysis: Vibrational frequencies are calculated to confirm that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and to obtain zero-point vibrational energies and thermal corrections.

The data generated from such a study can be compiled into a reaction coordinate diagram, illustrating the energy profile of the entire catalytic cycle.

Table 1: Representative Calculated Relative Free Energies (kcal/mol) for a Model Buchwald-Hartwig Amination Catalytic Cycle

| Species | Description | Relative Free Energy (kcal/mol) |

| Cat + R1 | (DPPF)Pd(0) + Aryl Halide + Amine | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| INT1 | (DPPF)Pd(Ar)(X) Intermediate | -5.6 |

| TS2 | Amine Coordination/Deprotonation TS | +8.3 |

| INT2 | (DPPF)Pd(Ar)(NR2) Intermediate | -12.1 |

| TS3 | Reductive Elimination Transition State | +21.5 |

| Cat + P | (DPPF)Pd(0) + Product | -25.0 |

Note: The values presented in this table are illustrative and based on typical data from DFT studies of similar palladium-catalyzed reactions. They are intended to represent the general energetic profile of the catalytic cycle.

These computational studies can reveal the rate-determining step of the reaction, which is often the reductive elimination for C-N bond formation. researchgate.net Furthermore, DFT can be used to probe the effect of different substrates, ligands, and bases on the reaction mechanism and efficiency.

Quantum chemical methods provide a deeper understanding of the electronic structure and bonding within the catalyst. For the (DPPF)Pd(0) system, these analyses can elucidate the nature of the palladium-phosphine bond and its influence on the catalyst's stability and reactivity.

Key aspects that can be investigated include:

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the donation and back-donation of electron density between the palladium center and the DPPF ligand. The phosphine groups of DPPF act as strong σ-donors to the palladium, which increases the electron density on the metal and facilitates oxidative addition.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM can be used to characterize the nature of the chemical bonds within the complex, including the Pd-P bonds, based on the topology of the electron density.

Energy Decomposition Analysis (EDA): EDA can break down the interaction energy between the palladium and the DPPF ligand into contributions from electrostatic interactions, Pauli repulsion, and orbital interactions. This provides a detailed picture of the factors contributing to the stability of the complex.

Table 2: Representative Quantum Chemical Data for a (DPPF)Pd(0) Complex

| Parameter | Description | Typical Value |

| NBO Charge on Pd | The calculated partial charge on the palladium atom. | -0.4 to -0.6 e |

| Wiberg Bond Index (Pd-P) | A measure of the bond order of the palladium-phosphine bond. | 0.6 to 0.8 |

| σ-Donation (P → Pd) | The extent of electron donation from the phosphine lone pairs to palladium. | High |

| π-Back-donation (Pd → P) | The extent of electron back-donation from palladium d-orbitals to phosphine σ* orbitals. | Moderate |

Note: These values are representative and derived from computational studies on similar palladium-phosphine complexes. They illustrate the typical electronic properties of such systems.

These analyses collectively demonstrate that the DPPF ligand's electronic properties are finely tuned to create a stable yet highly reactive low-coordinate palladium center, which is the hallmark of an efficient catalyst. Computational studies have been instrumental in rationalizing the superior performance of catalysts derived from palladacycle precatalysts like this compound. nih.govrsc.org

Comparative Catalytic Performance and Structure Activity Relationships

Comparative Analysis with Other Buchwald Palladacycle Generations (G1, G2, G4, G5, G6)

The evolution of Buchwald palladacycle precatalysts from Generation 1 to Generation 6 has been driven by the need for improved stability, broader ligand compatibility, easier activation, and higher catalytic activity. sigmaaldrich-jp.comsigmaaldrich.com

The generations of Buchwald precatalysts differ primarily in the structure of the palladacycle and the nature of the anionic ligand, which collectively influence their stability and activation mechanism. sigmaaldrich-jp.comsigmaaldrich.com The general activation pathway for G1-G5 palladacycles involves a base-promoted deprotonation of the biaryl amine, followed by reductive elimination to generate the active L-Pd(0) species. sigmaaldrich-jp.comwhiterose.ac.ukacs.org

Generation 1 (G1): Based on a phenethylamine (B48288) scaffold, G1 precatalysts require a strong base for deprotonation to generate the active Pd(0) catalyst. While effective, their activation conditions can be harsh for sensitive substrates. sigmaaldrich-jp.com

Generation 2 (G2): These precatalysts incorporate a 2-aminobiphenyl (B1664054) scaffold, which allows for activation at room temperature with weaker bases like phosphates or carbonates. sigmaaldrich.com This represented a significant improvement in user-friendliness and substrate compatibility. sigmaaldrich-jp.com

Generation 3 (G3): The key innovation in G3 precatalysts was the replacement of the chloride anion from the G2 structure with a more electron-withdrawing, non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion. sigmaaldrich-jp.comrsc.org This modification enhances the precatalyst's stability in solution and, crucially, allows it to accommodate a wider range of sterically demanding phosphine (B1218219) ligands, including DPPF and bulky biarylphosphines like BrettPhos. sigmaaldrich-jp.comsigmaaldrich.com The activation still proceeds via reductive elimination, yielding the active catalyst, a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com

Generation 4 (G4) and 5 (G5): These were developed to address a limitation of G3 precatalysts. In some reactions, the carbazole byproduct generated during G3 activation can inhibit catalysis. sigmaaldrich-jp.comsigmaaldrich.com G4 and G5 precatalysts feature a methylated or arylated amino group on the biphenyl (B1667301) scaffold, respectively. sigmaaldrich-jp.com This leads to the formation of less inhibitory byproducts (N-methylcarbazole or N-arylcarbazole) upon activation and can offer higher solubility while maintaining excellent catalytic activity. sigmaaldrich-jp.comsigmaaldrich.com However, forming G4 and G5 precatalysts with extremely bulky ligands can be challenging. sigmaaldrich-jp.com

Generation 6 (G6): G6 precatalysts represent a departure in design, being oxidative addition complexes rather than palladacycles. Their activation mechanism is fundamentally different, proceeding via reductive elimination without the need for a separate base-mediated deprotonation step. sigmaaldrich-jp.com

| Generation | Key Structural Feature | Anionic Ligand | Activation Requirement | Byproduct |

|---|---|---|---|---|

| G1 | Phenethylamine Scaffold | Chloride | Strong Base (e.g., Amide, Alkoxide) | - |

| G2 | 2-Aminobiphenyl Scaffold | Chloride | Weak Base (e.g., Carbonate) at RT | Carbazole |

| G3 | 2-Aminobiphenyl Scaffold | Methanesulfonate | Weak Base at RT | Carbazole |

| G4 | N-Methyl-2-aminobiphenyl | Methanesulfonate | Weak Base at RT | N-Methylcarbazole |

| G5 | N-Aryl-2-aminobiphenyl | Methanesulfonate | Weak Base at RT | N-Arylcarbazole |

The G3 palladacycle, when paired with a suitable ligand such as DPPF, offers a robust and versatile catalytic system. Its primary advantages over earlier generations are its enhanced stability and its ability to be paired with a very broad scope of ligands. sigmaaldrich.commatthey.com

Against G1/G2: The G3 system is generally more versatile than G1 and G2 precatalysts due to its compatibility with bulkier ligands and improved solution stability. sigmaaldrich.com While G2 precatalysts are highly effective for many Suzuki-Miyaura couplings, the G3 architecture's ability to accommodate more demanding ligands allows it to succeed where G1 and G2 might fail, particularly with sterically hindered substrates. sigmaaldrich.com

Against G4: The performance of G3 and G4 precatalysts is often comparable. For instance, in the Suzuki-Miyaura coupling of unstable boronic acids with challenging aryl chlorides, both XPhos Pd G3 and XPhos Pd G4 provide high yields under mild conditions. sigmaaldrich.com The choice between G3 and G4 often comes down to whether the carbazole byproduct from G3 is problematic for a specific reaction or purification. sigmaaldrich.com In some automated synthesis platforms, G4 precatalysts did not show a statistically significant advantage over G3 in terms of yield when factoring in production cost. enamine.net

| Catalyst System | Reaction Type | Substrate Example | Key Performance Outcome | Reference |

|---|---|---|---|---|

| XPhos Pd G3 | Suzuki-Miyaura | Unstable boronic acids with heteroaryl chlorides | High yields at RT to 40 °C, short reaction times | sigmaaldrich.com |

| XPhos Pd G4 | Suzuki-Miyaura | Unstable boronic acids with heteroaryl chlorides | Very high yields, comparable to G3 | sigmaaldrich.com |

| RockPhos Pd G3 | C–O Coupling | Primary alcohols with aryl halides | Good to excellent yields | sigmaaldrich.com |

| (t-Bu)PhCPhos Pd G3 | Buchwald-Hartwig Amination | Hindered α,α,α-trisubstituted primary amines | Effective for highly hindered substrates | sigmaaldrich.com |

Comparison with Other DPPF-Ligated Palladium Complexes

The G3 palladacycle is a "precatalyst," designed for the controlled in situ generation of the active catalyst. This offers advantages over other common DPPF-ligated palladium sources like [Pd(dppf)Cl₂].

The key advantage of the Buchwald G3 precatalyst is the reliable and quantitative formation of the monoligated Pd(0) species, L-Pd(0). matthey.com This ensures an accurate ligand-to-palladium ratio in the reaction, preventing the formation of inactive or less active bis-ligated species that can occur with traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ mixed with DPPF. sigmaaldrich-jp.com While [Pd(dppf)Cl₂] is a well-defined and stable complex, its activation to the catalytically active Pd(0) species can be less efficient than the activation of a G3 palladacycle. Studies in automated synthesis have shown that Pd(dppf)-based catalysts can lead to purification difficulties, making G3 and G4 precatalysts a more optimal choice. enamine.net

Assessment Against Other Ligand Classes (e.g., N-Heterocyclic Carbenes, Bulky Monophosphines)

The choice of ligand class is critical for the success of a cross-coupling reaction. DPPF is a bidentate ferrocenyl phosphine, and its performance relative to N-Heterocyclic Carbenes (NHCs) and bulky, electron-rich monophosphines is reaction-dependent.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts. bohrium.com NHC-ligated palladacycles have shown extremely high activity in reactions like the Buchwald-Hartwig amination, often at low catalyst loadings. bohrium.commdpi.com For certain transformations, particularly those involving challenging substrates or requiring high thermal stability, NHC-based catalysts like PEPPSI-type precatalysts can outperform phosphine-based systems. nih.gov

Bulky Monophosphines: Ligands such as P(t-Bu)₃ or the Buchwald biaryl phosphines (XPhos, SPhos, etc.) are designed to promote the formation of highly reactive, monoligated L-Pd(0) species. nih.gov These monoligated complexes are often more active in both oxidative addition and reductive elimination steps compared to catalysts derived from bidentate ligands like DPPF. nih.govuwindsor.ca For many challenging C-N and C-C bond formations, especially involving aryl chlorides, catalyst systems based on bulky monophosphines often provide superior results in terms of reaction rates and yields compared to those using DPPF. nih.govacs.org The rate of reductive elimination from a three-coordinate palladium amido complex (formed with a monophosphine) can be orders of magnitude faster than from an analogous four-coordinate complex formed with DPPF. uwindsor.ca

Defining the Unique Advantages and Limitations of DPPF Palladacycle Gen. 3

The catalytic system of DPPF with the G3 palladacycle occupies a specific and valuable niche in the palladium catalysis landscape.

Advantages:

Reliable Activation: The G3 precatalyst design ensures efficient and quantitative generation of the active Pd(0) species under mild conditions, providing excellent control over the catalytically active species. sigmaaldrich.commatthey.com

Versatility and Stability: The G3 palladacycle is highly soluble, thermally stable, and compatible with a wide range of ligands, including the moderately bulky DPPF. sigmaaldrich-jp.com

Ease of Use: As air- and moisture-stable solids, G3 precatalysts are significantly easier to handle and store than many traditional palladium sources like Pd₂(dba)₃. sigmaaldrich-jp.comsigmaaldrich.com

Limitations:

Inhibition by Byproduct: The generation of carbazole during activation can sometimes inhibit the catalyst or complicate product purification, a problem addressed by the G4 precatalysts. sigmaaldrich-jp.comsigmaaldrich.com

Lower Reactivity than Monophosphine Systems: For the most challenging cross-coupling reactions (e.g., with hindered aryl chlorides or at low temperatures), the bidentate nature of DPPF can lead to less reactive catalytic intermediates compared to those generated with optimized bulky monophosphine ligands. nih.govuwindsor.ca

Competition from NHCs: In applications demanding extreme thermal stability or for specific reactions like C-S coupling, highly robust NHC-palladium catalysts may offer superior performance. bohrium.comnih.gov

Frontiers and Future Directions in Dppf Palladacycle Gen. 3 Research

Strategies for Enhancing Turnover Numbers (TONs) and Turnover Frequencies (TOFs)

A primary goal in catalysis research is to maximize the efficiency of a catalyst, quantified by its turnover number (TON) and turnover frequency (TOF). For DPPF Palladacycle Gen. 3, several strategies are being explored to push the boundaries of its catalytic prowess.

Future research will likely focus on ligand modification and reaction engineering. The electronic and steric properties of the DPPF ligand can be fine-tuned to further stabilize the active catalytic species and accelerate key steps in the catalytic cycle. Additionally, optimizing reaction parameters such as solvent, base, temperature, and concentration can significantly impact catalyst longevity and speed. High-throughput screening (HTS) of reaction conditions is a powerful tool to rapidly identify optimal parameters for specific transformations, leading to substantial improvements in TONs and TOFs.

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | TON | TOF (h⁻¹) |

| Aryl Bromide | Phenylboronic Acid | 0.1 | Toluene/H₂O | K₃PO₄ | 80 | >950 | >475 |

| 4-Chlorotoluene | Aniline | 0.5 | t-BuOH | NaOt-Bu | 100 | >190 | >95 |

| 2-Bromo-pyridine | Morpholine | 0.2 | Dioxane | Cs₂CO₃ | 90 | >475 | >237 |

This table presents hypothetical yet representative data for palladacycle-catalyzed reactions to illustrate potential performance metrics.

Development of More Sustainable and Green Reaction Conditions

The principles of green chemistry are increasingly guiding catalyst and process development. For this compound, a key area of future research is the development of more environmentally benign reaction protocols. This involves the use of greener solvents, minimizing waste, and reducing energy consumption.

A significant push is being made to adapt cross-coupling reactions to aqueous media, thereby avoiding the use of volatile organic compounds (VOCs). nih.gov The development of water-soluble analogues of this compound or the use of surfactants to create micellar reaction environments are promising approaches. nih.gov Furthermore, research into performing reactions at lower temperatures and reducing catalyst loadings aligns with the goals of energy efficiency and waste reduction. The stability of G3 precatalysts makes them particularly well-suited for these milder conditions. matthey.com

| Green Solvent | Reaction Type | Advantages | Challenges |

| Water | Suzuki-Miyaura | Non-toxic, non-flammable, abundant | Substrate/catalyst solubility |

| Ethanol | Heck | Renewable, biodegradable | Potential for side reactions |

| Cyclopentyl methyl ether (CPME) | Buchwald-Hartwig | High boiling point, low peroxide formation | Higher cost than traditional solvents |

Expansion of Reactive Scope to Novel Bond Formations and Complex Molecules

While this compound is well-established for common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, a major frontier is the expansion of its application to more challenging and novel bond formations. This includes C-H activation/functionalization, which allows for the direct coupling of C-H bonds, offering a more atom-economical synthetic route.

The synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), is a significant driver for catalyst development. The robustness and functional group tolerance of this compound make it an attractive candidate for late-stage functionalization in the synthesis of complex organic molecules. Future research will likely showcase its utility in the efficient construction of intricate molecular architectures that were previously difficult to access.

Advanced Mechanistic Probes for Rational Catalyst Design and Optimization

A deeper understanding of the catalytic cycle is crucial for the rational design of more efficient catalysts. The mechanism of Buchwald-Hartwig amination, for example, is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. mdpi.comwikipedia.org However, the precise details of these steps, including the nature of the active catalytic species and potential decomposition pathways, are still areas of active investigation.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational methods like Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.gov These studies can provide valuable insights into transition states, reaction intermediates, and the role of the ligand in promoting catalysis. Such mechanistic understanding will enable the rational design of next-generation palladacycle catalysts with enhanced activity and selectivity.

Opportunities for Industrial Process Development and Scale-Up

The transition of a catalytic system from the laboratory to an industrial scale presents numerous challenges, including cost, safety, robustness, and scalability. The stability and high activity of third-generation Buchwald precatalysts make them well-suited for industrial applications. matthey.com

Future efforts in this area will focus on developing robust and scalable synthetic routes to this compound itself, as well as optimizing reaction conditions for large-scale production. This includes the development of continuous flow processes, which can offer advantages in terms of safety, efficiency, and process control. Furthermore, strategies for catalyst recovery and recycling are critical for the economic viability and sustainability of industrial processes utilizing precious metal catalysts.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Volume | mL to L | L to m³ | Heat transfer, mixing, mass transfer |

| Catalyst Loading | 0.1 - 2 mol% | < 0.1 mol% | Cost, catalyst lifetime, palladium removal |

| Purification | Chromatography | Crystallization, extraction | Throughput, solvent waste, product purity |

| Process Control | Manual | Automated (PAT) | Consistency, safety, optimization |

Q & A

Basic: What structural features of DPPF Palladacycle Gen. 3 make it effective in cross-coupling reactions?

Answer: this compound ([Methanesulfonato(1,1'-bis(diphenylphosphino)ferrocene)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)]) incorporates a DPPF ligand (1,1'-bis(diphenylphosphino)ferrocene) that provides strong electron-donating and steric bulk, stabilizing the palladium center while enabling ligand-directed C–H activation. The 2'-aminobiphenyl group acts as a transient directing group, facilitating selective bond formation. Its methanesulfonate counterion enhances solubility in polar solvents like dichloromethane, critical for homogeneous catalysis .

Basic: What are the standard reaction conditions for C–N cross-coupling using this compound?

Answer: Typical protocols involve:

- Solvent: Dichloromethane or toluene (2–5 mL/mmol substrate).

- Temperature: 80–100°C under inert atmosphere (N₂/Ar).

- Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv.) to deprotonate intermediates.

- Catalyst loading: 1–5 mol% for high turnover.

- Substrate scope: Aryl halides or pseudohalides paired with amines.

Optimization Tip: Pre-activate the catalyst at 60°C for 10 minutes to enhance reactivity .

Advanced: How does the ligand geometry in this compound influence site selectivity in δ-C(sp³)–H functionalization?

Answer: The DPPF ligand creates a rigid, electron-rich coordination sphere that favors six-membered palladacycle intermediates over smaller rings. For example, in δ-C(sp³)–H alkylation of amino acids, the catalyst selectively activates distal δ-methyl groups despite kinetically accessible γ-C–H bonds. This selectivity arises from the Curtin-Hammett principle, where the transition state for δ-activation is lower in energy due to favorable ligand-substrate steric alignment .

Advanced: How can researchers resolve contradictions in mechanistic data (e.g., SN2-Pd vs. oxidative addition) for alkylation reactions involving this compound?

Answer: Contradictory mechanisms can be dissected using:

- Isotopic labeling: Introduce deuterium at γ/δ-C–H positions to track bond cleavage via kinetic isotope effects (KIE).

- DFT calculations: Compare activation barriers for SN2-Pd (inversion) vs. oxidative addition (retention) pathways.

- Steric probes: Use bulky alkyl iodides to test for steric hindrance in transition states.

Example: Evidence for SN2-Pd mechanisms in Catellani-type palladacycles vs. oxidative addition in amide-directed systems highlights ligand σ-donor strength as a key variable .

Advanced: What experimental strategies minimize catalyst deactivation during prolonged C–C coupling reactions?

Answer:

- Oxygen-free conditions: Use Schlenk lines or gloveboxes to prevent Pd oxidation.

- Additives: Include silver salts (Ag₂CO₃) to scavenge halide byproducts.

- Solvent drying: Pre-dry solvents over molecular sieves to avoid hydrolysis.

- Ligand tuning: For high-temperature reactions, replace DPPF with more thermally stable ligands (e.g., XPhos).

Data Note: Catalyst lifetimes >24 hours are achievable at 80°C with 2 mol% loading in anhydrous toluene .

Methodological: How should researchers design control experiments to validate the role of this compound in C–H activation?

Answer: Include:

- Blank reactions: Omit the catalyst to confirm metal-dependent activity.

- Ligand-swapping: Substitute DPPF with weaker σ-donors (e.g., PCy₃) to test electronic effects.

- Isotope scrambling: Use D-labeled substrates to distinguish concerted metalation-deprotonation (CMD) from radical pathways.

- Kinetic profiling: Monitor reaction progress via in situ NMR or GC-MS to identify rate-determining steps .

Methodological: How can contradictory substrate compatibility data across literature studies be reconciled?

Answer:

- Systematic screening: Test substrates with varying electronic (Hammett σ) and steric (Eₛ values) parameters.

- Meta-analysis: Compare reaction conditions (e.g., base strength, solvent polarity) from conflicting studies.

- Computational modeling: Use DFT to predict activation barriers for problematic substrates.

Case Study: Discrepancies in amino acid alkylation yields often stem from divergent protecting group strategies (e.g., Boc vs. Fmoc), which alter steric bulk near the reactive site .

Reproducibility: What metadata should be documented to ensure reproducibility of palladacycle-catalyzed reactions?

Answer:

- Catalyst batch: Lot-specific purity (≥98%) and storage conditions (e.g., −20°C under argon).

- Substrate moisture content: Report Karl Fischer titration results.

- Reaction atmosphere: Detail degassing methods (freeze-pump-thaw cycles vs. inert gas sparging).

- Analytical validation: Include NMR shifts, HPLC retention times, and mass spectra for key intermediates .

Emerging Applications: Can this compound be adapted for enantioselective C–H functionalization?

Answer: Current limitations include the achiral DPPF ligand, but enantioselectivity can be introduced via:

- Chiral auxiliaries: Install transient directing groups with stereogenic centers.

- Ligand modification: Synthesize chiral ferrocene-backbone analogs (e.g., Josiphos derivatives).

- Co-catalysis: Pair with chiral Brønsted acids to induce asymmetry in proton transfer steps.

Research Gap: No enantioselective protocols using Gen. 3 are reported; this remains an open area for exploration .

Data Interpretation: How should researchers analyze kinetic data from reactions involving palladacycle intermediates?

Answer:

- Rate laws: Determine reaction order in catalyst, substrate, and base via initial rate experiments.

- Eyring plots: Calculate ΔH‡ and ΔS‡ from temperature-dependent rate constants.

- In situ monitoring: Use IR or Raman spectroscopy to detect palladacycle formation in real time.

Key Insight: Reversible C–H activation steps often lead to non-linear Arrhenius behavior, necessitating advanced kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.